molecular formula C45H87NO16P2 B15092010 1,2-dioleoyl-sn-glycero-3-phospho-(1'-Myo-inositol-3'-phosphate) (aMMoniuM salt)

1,2-dioleoyl-sn-glycero-3-phospho-(1'-Myo-inositol-3'-phosphate) (aMMoniuM salt)

Cat. No.: B15092010
M. Wt: 960.1 g/mol
InChI Key: UYACTCSMQAUSKB-ZGWGUCJNSA-N
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Description

1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-5’-phosphate) (aMMoniuM salt) is a modified lipid compound. It is an ammonium salt of phosphoinositide, specifically phosphatidylinositol 5-phosphate (PI5P). This compound is significant in various biological processes due to its role in cellular signaling and membrane dynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-5’-phosphate) (aMMoniuM salt) typically involves the esterification of glycerol with oleic acid, followed by phosphorylation and subsequent modification with inositol phosphate. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the correct formation of the phosphoinositide structure.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters to achieve high purity and yield. The compound is then purified using techniques such as chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-5’-phosphate) (aMMoniuM salt) can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the fatty acid chains or the inositol ring.

    Reduction: This can affect the phosphate groups or the double bonds in the fatty acid chains.

    Substitution: This can occur at the phosphate group or the inositol ring, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure specific reaction pathways.

Major Products

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can result in different phosphoinositide analogs.

Mechanism of Action

The mechanism of action of 1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-5’-phosphate) (aMMoniuM salt) involves its interaction with specific proteins and enzymes within the cell. It acts as a signaling molecule, modulating pathways such as the mammalian target of rapamycin (mTOR) signaling, which is crucial for cell growth and metabolism . The compound can also influence chromatin organization and gene expression by interacting with nuclear proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-5’-phosphate) (aMMoniuM salt) is unique due to its specific role in phosphoinositide signaling pathways. Unlike other similar compounds, it specifically interacts with proteins involved in chromatin organization and gene expression, making it a valuable tool in epigenetic research .

Properties

Molecular Formula

C45H87NO16P2

Molecular Weight

960.1 g/mol

IUPAC Name

azane;[3-[hydroxy-(2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl)oxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

InChI

InChI=1S/C45H84O16P2.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)57-35-37(59-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-58-63(55,56)61-45-42(50)40(48)41(49)44(43(45)51)60-62(52,53)54;/h17-20,37,40-45,48-51H,3-16,21-36H2,1-2H3,(H,55,56)(H2,52,53,54);1H3/b19-17+,20-18+;

InChI Key

UYACTCSMQAUSKB-ZGWGUCJNSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCC/C=C/CCCCCCCC.N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.N

Origin of Product

United States

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